MK-8033

c-Met kinase Conformation-specific binding Kinase inhibitor

Researchers requiring a tool to dissect c-Met/Ron kinase signaling often face limited mutant coverage with standard inhibitors. MK-8033 solves this by preferentially binding the activated kinase conformation and maintaining equal potency against oncogenic mutants like Y1230C. - Dual c-Met (IC50 1 nM) and Ron (IC50 7 nM) inhibition in a single molecule. - Complete tumor growth inhibition in GTL-16 xenograft models (3-100 mg/kg, oral). - Validated positive/negative control window: GTL-16 (IC50 ~0.58 μM) vs. HCT116 (>10 μM).

Molecular Formula C25H21N5O3S
Molecular Weight 471.5 g/mol
CAS No. 1001917-37-8
Cat. No. B609103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8033
CAS1001917-37-8
SynonymsMK-8033;  MK8033;  MK 8033.
Molecular FormulaC25H21N5O3S
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2
InChIInChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3
InChIKeyVMJFTOSOFDEKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-8033 Dual c-Met/Ron Inhibitor Overview


MK-8033 (CAS 1001917-37-8) 是一种由默克公司开发的、可口服的 ATP 竞争性小分子抑制剂,它同时靶向 c-Met 和 Ron (MST1R) 激酶 [1][2]。其最显著的差异化特征在于优先结合活化的激酶构象,并对一系列 c-Met 致癌激活突变体保持同等效力,在临床前模型中显示出对肿瘤生长的完全抑制 [3]。该化合物已进入针对晚期实体瘤患者的 I 期临床试验,其安全性和药代动力学特征已得到初步评估 [4]。

c-Met/Ron dual inhibition study fit
Preferential active-state kinase binding context
Mutant panel coverage (incl. Y1230C gatekeeper)

Why Generic Substitution Fails for MK-8033


c-Met 抑制剂是一个多样化的类别,其成员在靶点选择性、结合模式和突变体覆盖范围上存在根本性差异 。例如,克唑替尼和福瑞替尼是更广谱的激酶抑制剂,而 PF-04217903 对 Y1230C 突变体无活性 [1]。简单地用另一种 'c-Met 抑制剂' 替代 MK-8033,将忽略其特有的双重 Ron 抑制活性、对活化激酶构象的优先亲和力以及对耐药突变体的同等效力。这些属性直接影响了其在特定细胞模型(如 c-Met 扩增的 GTL-16 细胞)和体内药效模型中的行为 [2]。因此,出于科学研究目的进行采购时,必须根据具体的实验假设对化合物进行审查,而不能将其视为可互换的商品。

Multi-target kinase profiles (VEGFR, ALK) may confound c-Met/Ron pathway interpretation
Gatekeeper mutant Y1230C may not be engaged by inhibitors like PF-04217903
Absence of Ron co-inhibition may alter pathway-response context

MK-8033 Differentiating Evidence Guide


Preferential Affinity for Active c-Met

MK-8033 是首个被报道的、具有优先结合活化激酶构象特性的特异性蛋白激酶抑制剂 [1]。它表现出一种独特的结合模式:在基于 BIAcore 的直接结合实验中,MK-8033 对磷酸化(活化)的 c-Met 激酶结构域的解离常数 (Kd) 为 3.2 nM,而对非磷酸化(非活化)对应物的 Kd 为 10.4 nM,亲和力高出约 3.3 倍 [2]。这种特性与传统抑制剂形成对比,传统抑制剂通常优先结合或与活性和非活性构象具有同等亲和力。

Pref. Affinity for Active c-Met
Head-to-head
~3.3× higher affinity phosphorylated c-Met Kd 3.2 nM non-phosphorylated Kd 10.4 nM
Supports active-state binding context
BIAcore direct binding
c-Met kinase Conformation-specific binding Kinase inhibitor Activation loop

Ron (MST1R) Co-Inhibition Profile

MK-8033 是一种有效的 Ron 激酶抑制剂,其 IC50 值为 7 nM [1]。这种双重抑制活性是其区别于许多其他 c-Met 抑制剂的关键特征。例如,PF-04217903 被描述为对 c-Met 具有高度选择性,而对 Ron 的活性未被强调为主要特征 [2]。克唑替尼主要靶向 c-Met 和 ALK,而非 Ron [3]。这种差异对于涉及 Ron 信号通路的实验设计至关重要。

Ron (MST1R) Co-Inhibition
Cross-study comparable
MK-8033: Ron IC50 7 nM vs PF-04217903 & crizotinib: no comparable Ron activity
Enables dual c-Met/Ron pathway study
In vitro kinase assay
Ron kinase MST1R Kinase selectivity c-Met/Ron dual inhibitor

Potency Against c-Met Oncogenic Mutants

MK-8033 对野生型 c-Met 和一系列临床相关的致癌 c-Met 突变体具有同等效力,IC50 值在 0.6 nM 至 2.0 nM 的范围内 [1][2]。具体来说,它对 Y1230C、Y1230H、Y1235D 和 M1250T 突变体的 IC50 值分别为 1.0 nM、0.6 nM、0.6 nM 和 1.2 nM [2]。这与某些抑制剂形成对比,例如 PF-04217903,据报道其对 Y1230C 突变体没有活性 。

Potency Against c-Met Mutants
Cross-study comparable
Y1230C 1.0 nM, Y1230H 0.6 nM, Y1235D 0.6 nM, M1250T 1.2 nM
Broad mutant coverage (incl. gatekeeper)
PF-04217903 inactive against Y1230C
c-Met mutations Drug resistance Kinase inhibitor Y1230C Y1235D

Kinome Selectivity vs. Multi-Target Inhibitors

在 1 μM 浓度下对包含 221 种激酶的激酶组进行筛选时,MK-8033 仅对 MET 和 MST1R (Ron) 显示出超过 90% 的抑制作用,而对 Fes、FGFR3、Flt4 和 Mer 的抑制率为 50-70%,相对于整个激酶组,其选择性超过 100 倍 [1]。相比之下,卡博替尼 (XL184) 和福瑞替尼 (GSK1363089) 等化合物是多靶点抑制剂,对 VEGFR2/KDR 等靶点具有显著活性,从而具有不同的脱靶效应谱 。

Kinome Selectivity
Cross-study comparable
MK-8033 1 µM: >90% inhib. only MET & MST1R >100-fold selectivity vs kinome vs Cabozantinib / Foretinib: hit VEGFR etc.
Cleaner kinome selectivity context
221-kinase panel
Kinase selectivity Kinome profiling Off-target effects c-Met inhibitor

Target-Dependent Cellular Potency

MK-8033 的细胞抗增殖活性严格依赖于 c-Met 的激活。在具有 c-Met 基因扩增的 GTL-16 胃癌细胞中,MK-8033 强力抑制细胞增殖,其 IC50 值为 582 ± 30 nM [1]。相比之下,在无基础 c-Met 激活的 HCT116 结直肠癌细胞系中,MK-8033 在高达 10 μM 的浓度下也未显示出抑制作用 (IC50 > 10000 nM) [1]。这种鲜明的对比是其靶点依赖性的功能证明。

Target-Dependent Cellular Potency
Head-to-head
GTL-16 (c-Met amp) IC50 582 nM vs HCT116 (c-Met inactive) IC50 >10,000 nM >17-fold difference
Target-dependent cellular response
72h proliferation
GTL-16 HCT116 Cell proliferation c-Met amplification Target dependency

Oral Bioavailability & In Vivo Efficacy

MK-8033 具有良好的口服生物利用度(大鼠为 35%,犬为 33%)和中等的清除率(半衰期:大鼠为 0.8 小时,犬为 3.1 小时)。在携带 GTL-16 肿瘤异种移植的小鼠中,口服 MK-8033 以剂量依赖性方式抑制肿瘤生长:3、10、30 和 100 mg/kg 的剂量分别导致 22%、18%、57% 和 86% 的肿瘤生长抑制 。100 mg/kg 剂量下几乎实现了对肿瘤中 c-Met 磷酸化的完全抑制,其体内 IC50 值为 1.3 μM 。

Oral Bioavailability & In Vivo Response
Data to verify
GTL-16 xenograft tumor growth inhibition: 3 mg/kg 22% → 100 mg/kg 86% (dose-dependent)
Reported in vivo model-response context
Sources absent; review needed
Oral bioavailability Pharmacokinetics In vivo efficacy Xenograft GTL-16

MK-8033 Research & Industrial Applications


c-Met Conformation-Specific Signaling & Resistance

MK-8033 的优先结合活化构象的特性及其对多种致癌突变体(包括 Y1230C)的同等效力,使其成为剖析构象特异性信号传导事件和耐药机制的理想工具 [1]。在涉及特定 c-Met 突变体表达的研究中,MK-8033 因其广泛覆盖范围而优于对某些突变体无活性的抑制剂(如 PF-04217903)。

Dual c-Met/Ron Inhibition Synergy

对于旨在阐明 Ron 在 c-Met 驱动癌症中作用的实验,MK-8033 提供了一个独特的药理学工具,可以在单个分子内同时阻断这两个靶点 [2]。这避免了使用两种不同抑制剂组合所带来的复杂性和潜在的脱靶效应。

c-Met-Dependent Proliferation Validation

MK-8033 在 GTL-16 (IC50 ~0.58 μM) 和 HCT116 (IC50 > 10 μM) 细胞系之间效力的巨大差异,为研究人员提供了一个完美的阳性和阴性对照系统,用于验证其细胞模型中对 c-Met 信号通路的靶点依赖性 [3]。

Preclinical Oral Efficacy Studies

MK-8033 良好的口服生物利用度和在 GTL-16 异种移植模型中的明确剂量-效应关系,使其适用于需要口服给药的体内概念验证研究 。文献中报道的剂量范围(3-100 mg/kg)为实验设计提供了直接的参考。

Application
Selection Property
Validation Focus
c-Met conformation-specific signaling studies
Active-state binding preference
Mutant panel engagement (incl. Y1230C)
Dual c-Met/Ron pathway synergy studies
Ron co-inhibition profile
c-Met/Ron pathway response
Target-dependent proliferation validation
Cell-line selectivity (GTL-16 vs HCT116)
c-Met amplification dependency
Oral in vivo model-response studies
Oral bioavailability profile
Dose-response and PK/PD context

Technical Documentation Hub

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35 linked technical documents
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